1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea
Overview
Description
1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a urea linkage, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-methylpiperazine-1-carbonyl chloride: This intermediate is prepared by reacting 4-methylpiperazine with phosgene under controlled conditions.
Coupling with 2-aminophenylurea: The intermediate is then reacted with 2-aminophenylurea in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research has investigated its potential therapeutic effects, including its role as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-methylpiperazine: This compound shares the chlorophenyl and piperazine moieties but lacks the urea linkage, resulting in different chemical properties and applications.
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: This compound has a similar piperazine-1-carbonyl group but differs in the overall structure and functional groups, leading to distinct biological activities and uses.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-23-10-12-24(13-11-23)18(25)16-4-2-3-5-17(16)22-19(26)21-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPYKJITUDZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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